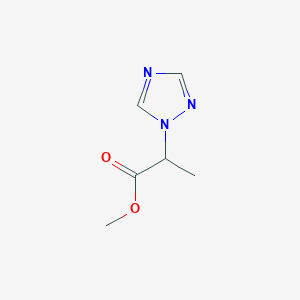
Methyl-2-(1H-1,2,4-Triazol-1-yl)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol . It is a specialty product often used in proteomics research . The compound contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This structure is known for its stability and versatility in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
Target of Action
Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is a derivative of 1,2,4-triazole, which has been found to exhibit promising anticancer activity . The primary targets of this compound are likely to be cancer cells, specifically those of the MCF-7, Hela, and A549 lines . The compound may also target the aromatase enzyme, as suggested by molecular docking studies .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction with its targets could lead to changes in the cellular processes of the cancer cells, resulting in their death.
Biochemical Pathways
It is suggested that the compound may inhibit the biosynthesis of 4-deoxyorobanchol (4do), a strigolactone . Strigolactones are plant hormones that regulate various biological activities, including shoot branching . Therefore, the compound’s effect on this pathway could lead to increased shoot branching and elongation of the taproot .
Pharmacokinetics
The compound’s molecular weight of 15516 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The primary result of the action of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is its cytotoxic activity against cancer cells . The compound has shown promising cytotoxic activity against the Hela cell line . Additionally, it may increase shoot branching and elongate the taproot in plants by inhibiting the biosynthesis of 4DO .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of a triazole derivative with a suitable esterifying agent. One common method involves the use of methyl chloroformate as the esterifying agent, reacting with 1H-1,2,4-triazole-1-propanoic acid under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. These methods often use metal-free catalysts and environmentally benign conditions to minimize waste and reduce production costs . The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the ester group to form alcohols or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, including amides, thioesters, and halogenated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)-propanoate: Similar structure but with an additional methyl group, leading to different reactivity and applications.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Contains a triazole ring but with a different backbone, used in different industrial applications.
1-(1H-1,2,4-triazol-1-yl)ethanol: A simpler structure with an alcohol group, used in various chemical syntheses.
Uniqueness
Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its combination of a triazole ring and an ester group, which provides a balance of stability and reactivity. This makes it versatile for use in a wide range of chemical reactions and applications, from drug development to materials science .
Eigenschaften
IUPAC Name |
methyl 2-(1,2,4-triazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(6(10)11-2)9-4-7-3-8-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJDARQHILPXNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
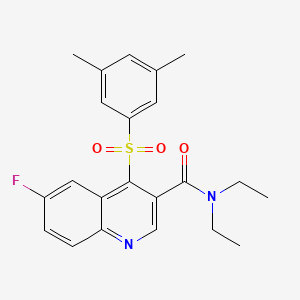
![N-(2-methoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2395201.png)
![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)
![2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2395205.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2395206.png)
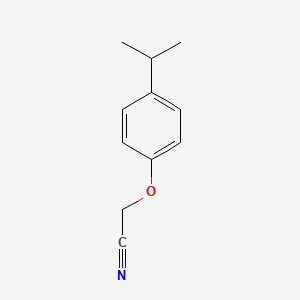
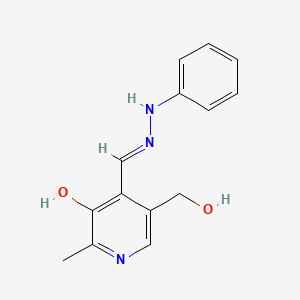
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395213.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide](/img/structure/B2395214.png)
![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)
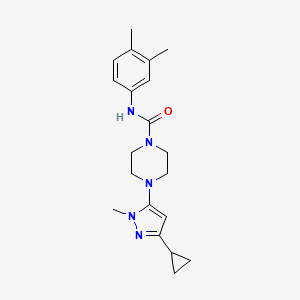
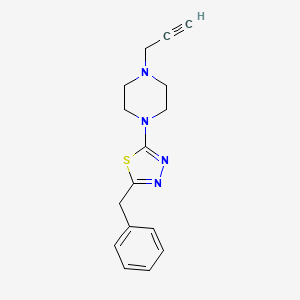
![2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2395221.png)
